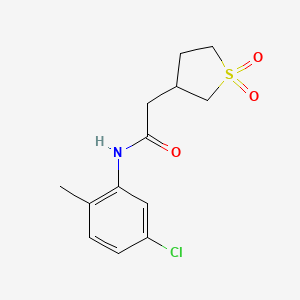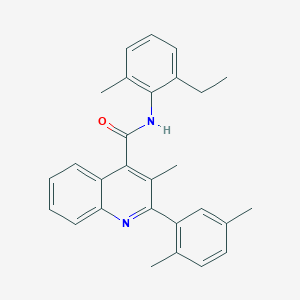![molecular formula C18H10BrF3N2O3 B4640696 5-(4-bromobenzylidene)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4640696.png)
5-(4-bromobenzylidene)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known for their varied applications in the field of medicinal chemistry and materials science. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures, which include pyrimidine rings, bromobenzylidene groups, and trifluoromethylphenyl moieties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. These processes are carefully designed to introduce specific functional groups at designated positions within the molecular framework, often under controlled conditions to yield the desired product with high purity and yield. For example, multicomponent reactions have been demonstrated as a promising tool for creating diverse molecular structures with high efficiency and atom economy (Ryzhkova et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the detailed characterization of the compound's molecular geometry, including bond lengths, angles, and the overall three-dimensional arrangement of atoms, providing insights into the compound's reactivity and properties (Barakat et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with various reagents to undergo chemical transformations, including heterocyclization and the formation of new bonds. These reactions can lead to the generation of novel compounds with potential biological or material applications. The presence of functional groups like bromobenzylidene and trifluoromethylphenyl enhances the compound's reactivity, making it a versatile intermediate for further chemical modifications (Tyrkov & Yurtaeva, 2019).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are influenced by the molecular structure and the nature of intermolecular interactions within the solid state, such as hydrogen bonding and π-π stacking interactions (Rezende et al., 2005).
Propriétés
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF3N2O3/c19-12-6-4-10(5-7-12)8-14-15(25)23-17(27)24(16(14)26)13-3-1-2-11(9-13)18(20,21)22/h1-9H,(H,23,25,27)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOAEKREPFNFQG-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/C(=O)NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4640614.png)
![4-(3-methoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4640619.png)
![7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4640626.png)
![4-{[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4640632.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4640634.png)

![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4640658.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4640666.png)
![ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4640667.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4640675.png)

![5-(4-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4640689.png)
![N-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4640700.png)
![2-ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4640709.png)